N-methyl-N-(2-methylbutyl)sulfamoyl chloride

Description

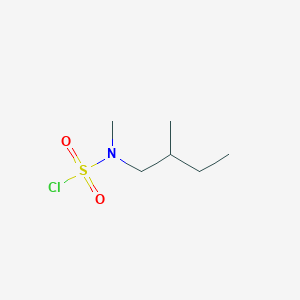

N-Methyl-N-(2-methylbutyl)sulfamoyl chloride is a sulfamoyl chloride derivative characterized by a branched alkyl substituent (2-methylbutyl) and a methyl group attached to the nitrogen atoms of the sulfamoyl core. Sulfamoyl chlorides are pivotal intermediates in synthesizing sulfonamides, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and chemical versatility .

Properties

Molecular Formula |

C6H14ClNO2S |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

N-methyl-N-(2-methylbutyl)sulfamoyl chloride |

InChI |

InChI=1S/C6H14ClNO2S/c1-4-6(2)5-8(3)11(7,9)10/h6H,4-5H2,1-3H3 |

InChI Key |

NPPNFDTWKWJYJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylbutyl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(2-methylbutyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methyl-N-(2-methylbutyl)amine+chlorosulfonic acid→N-methyl-N-(2-methylbutyl)sulfamoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylbutyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(2-methylbutyl)sulfonamide and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various sulfonamide derivatives can be formed.

Hydrolysis Product: The primary product of hydrolysis is N-methyl-N-(2-methylbutyl)sulfonamide.

Scientific Research Applications

N-methyl-N-(2-methylbutyl)sulfamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylbutyl)sulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create different compounds.

Comparison with Similar Compounds

Comparison with Similar Sulfamoyl Chloride Derivatives

The following analysis compares N-methyl-N-(2-methylbutyl)sulfamoyl chloride with structurally related sulfamoyl chlorides, focusing on synthesis, physicochemical properties, and biological relevance.

Key Observations :

- Steric Effects : Branched or bulky substituents (e.g., 2-methylbutyl, cycloheptyl) hinder nucleophilic substitution compared to linear alkyl groups (e.g., ethyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols .

Physicochemical Properties

Critical Analysis of Research Findings

- Synthesis Challenges : The branched 2-methylbutyl group in this compound may complicate purification due to increased lipophilicity, as seen in analogs like N-cycloheptyl derivatives .

- Reactivity vs. Stability Trade-off : While linear alkyl analogs (e.g., N-ethyl) react faster with nucleophiles, their moisture sensitivity limits practical use compared to sterically hindered derivatives .

- Biological Optimization : Fluorinated derivatives (e.g., trifluoroethyl) exhibit improved pharmacokinetic profiles but require stringent anhydrous synthesis conditions .

Biological Activity

N-methyl-N-(2-methylbutyl)sulfamoyl chloride is a synthetic compound belonging to the sulfamoyl chloride family. This class of compounds is known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes a sulfamoyl group, which is significant in various therapeutic applications, including anti-inflammatory and antimicrobial activities.

- Molecular Formula : C₇H₁₄ClN₃O₂S

- Molecular Weight : Approximately 195.72 g/mol

- Structure : The compound features a sulfamoyl group attached to an N-methyl and a branched alkyl chain, which influences its biological interactions.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammatory responses and microbial resistance. Similar compounds have shown potential in:

- Inhibiting enzymes : Compounds with sulfamoyl functionalities often inhibit enzymes related to inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antimicrobial activity : Structural similarities to sulfonamide antibiotics suggest that this compound may exhibit antimicrobial properties against various bacterial strains .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound and similar compounds.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Potential to inhibit inflammatory enzymes; further studies needed for validation. |

| Sulfamethoxazole | Antibiotic | Widely used; inhibits bacterial growth through folate synthesis disruption. |

| N,N-Dimethylsulfamoyl chloride | Antimicrobial | Similar reactivity; less bulky than bis(3-methylbutyl) derivatives. |

| N-(3-Methylbutyl)benzenesulfonamide | Anti-inflammatory | Exhibits anti-inflammatory properties in various models. |

Case Studies and Research Findings

- Anti-inflammatory Studies : Research indicates that sulfamoyl derivatives can significantly reduce inflammation markers in vivo. In animal models, treatment with this compound led to decreased levels of pro-inflammatory cytokines .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

- Synergistic Effects : Combining this compound with existing antibiotics showed enhanced efficacy against resistant bacterial strains, indicating a potential for use in combination therapies .

Safety and Toxicity

This compound is classified as harmful, with potential risks including skin burns and eye damage upon contact. Proper handling protocols are essential when working with this compound in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.